

Application Notes and Protocols for Fluorescent Labeling of P-aminophenylacetyl-tuftsins

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Compound of Interest

Compound Name: *P-aminophenylacetyl-tuftsins*

Cat. No.: *B12389181*

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Introduction

Tuftsins, a tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of immunoglobulin G, is a potent immunomodulator that stimulates various functions of phagocytic cells, such as macrophages and neutrophils. Its synthetic analog, **P-aminophenylacetyl-tuftsins**, provides a strategic site for chemical modifications, including the attachment of fluorescent labels, without compromising its biological activity. Fluorescently labeled **P-aminophenylacetyl-tuftsins** is an invaluable tool for researchers studying its mechanism of action, cellular uptake, receptor binding, and downstream signaling pathways. This document provides detailed protocols for the fluorescent labeling of **P-aminophenylacetyl-tuftsins**, methods for purification and characterization of the labeled product, and an overview of its receptor-mediated signaling.

Data Presentation: Properties of Fluorescently Labeled P-aminophenylacetyl-tuftsins

The choice of a fluorescent label is critical and depends on the specific application, available instrumentation, and desired photophysical properties. Below is a summary of key quantitative data for **P-aminophenylacetyl-tuftsins** labeled with commonly used fluorescent dyes.

Fluorescent Label	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) at λ_{max} ($\text{M}^{-1}\text{cm}^{-1}$)	Labeling Efficiency (%)
FITC	494	518	0.92	77,000	> 90%
Cy5	649	670	0.28	250,000	> 95%
ATTO 488	501	523	0.80	90,000	> 95%
Rhodamine B	555	580	0.31	105,000	> 90%

Experimental Protocols

Protocol 1: Fluorescent Labeling of P-aminophenylacetyl-tuftsins with FITC

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the primary aromatic amine of **P-aminophenylacetyl-tuftsins**.

Materials:

- **P-aminophenylacetyl-tuftsins**
- Fluorescein isothiocyanate (FITC), isomer I
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Reaction vessel (e.g., microcentrifuge tube), protected from light
- Stirring/rocking platform
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

- Preparation of **P-aminophenylacetyl-tufts**in Solution:
 - Dissolve **P-aminophenylacetyl-tufts**in in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
- Preparation of FITC Solution:
 - Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[1\]](#)
- Labeling Reaction:
 - Add the FITC solution to the peptide solution at a 1.5 to 3-fold molar excess of FITC to peptide.[\[2\]](#)
 - Wrap the reaction vessel in aluminum foil to protect it from light.
 - Incubate the reaction mixture for 4-8 hours at room temperature with gentle stirring or rocking.[\[2\]](#) For sensitive peptides, the reaction can be performed at 4°C overnight.
- Purification of FITC-labeled Peptide:
 - Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction.
 - Purify the FITC-labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a C18 column.[\[2\]](#)
 - Use a gradient of acetonitrile in water (both containing 0.1% TFA).
 - Monitor the elution profile at both 214 nm (for the peptide backbone) and 494 nm (for the FITC label).
 - Collect the fractions corresponding to the dual-wavelength absorbing peak.
- Characterization and Quantification:

- Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the calculated mass of the FITC-labeled **P-aminophenylacetyl-tufts**in.
- Determine the concentration of the labeled peptide by measuring the absorbance at 494 nm and using the molar extinction coefficient of FITC ($\epsilon = 77,000 \text{ M}^{-1}\text{cm}^{-1}$).^[3]

Protocol 2: Fluorescent Labeling with NHS-Ester Dyes (e.g., Cy5-NHS)

This protocol outlines the labeling of **P-aminophenylacetyl-tufts**in using an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

- **P-aminophenylacetyl-tufts**in
- Amine-reactive NHS-ester dye (e.g., Cy5 NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
- Reaction vessel, protected from light
- Stirring/rocking platform
- Gel filtration column (e.g., Sephadex G-25) or RP-HPLC system

Procedure:

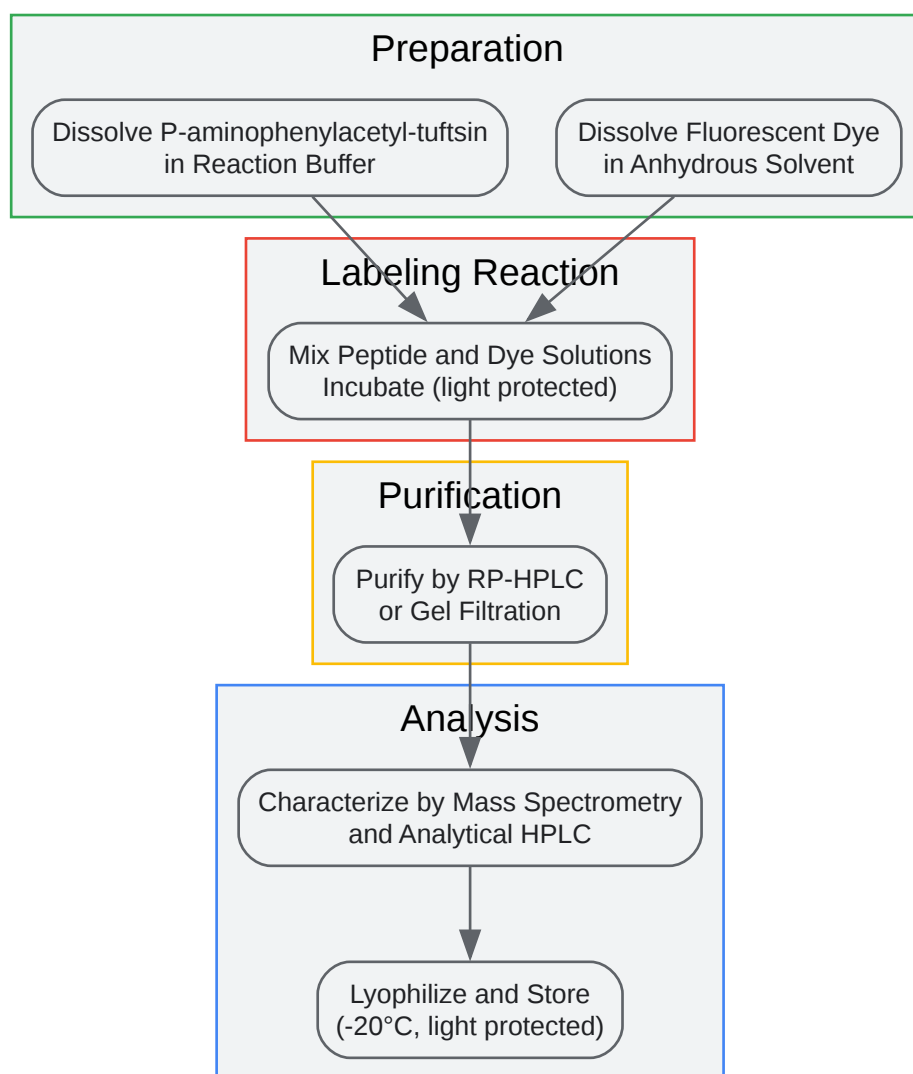
- Preparation of **P-aminophenylacetyl-tufts**in Solution:
 - Dissolve **P-aminophenylacetyl-tufts**in in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.
- Preparation of NHS-Ester Dye Solution:

- Immediately prior to use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the NHS-ester dye solution to the peptide solution. A molar excess of the dye (typically 5-10 fold) is recommended for efficient labeling.
 - Protect the reaction from light by wrapping the vessel in aluminum foil.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Purification of the Labeled Peptide:
 - The purification method depends on the scale of the reaction and the properties of the peptide.
 - Gel Filtration: For larger volumes, a gel filtration column can be used to separate the labeled peptide from the smaller, unreacted dye molecules.
 - RP-HPLC: For higher purity, RP-HPLC is the method of choice, following a similar procedure as described in Protocol 1, but monitoring at the specific excitation wavelength of the chosen dye (e.g., ~649 nm for Cy5).
- Characterization:
 - Verify the molecular weight of the purified, labeled peptide using mass spectrometry.
 - Assess the purity of the final product by analytical RP-HPLC.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Fluorescent Labeling

The following diagram illustrates the general workflow for the fluorescent labeling of **P-aminophenylacetyl-tufts**in.

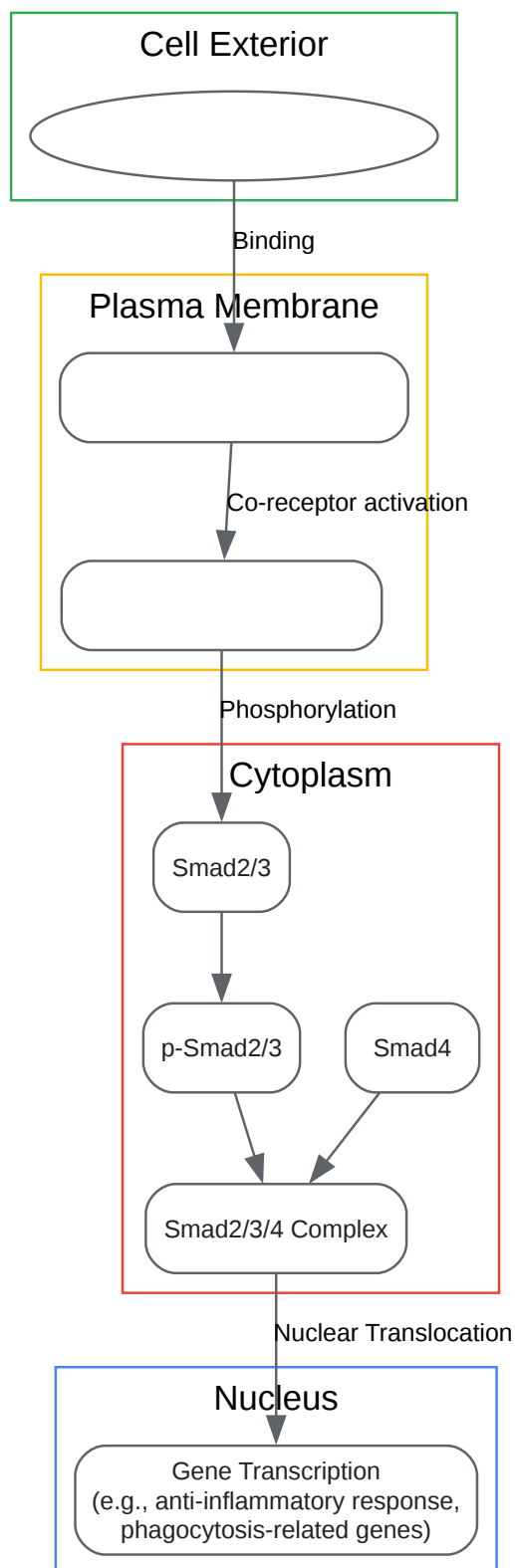


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Caption: Workflow for fluorescent labeling of **P-aminophenylacetyl-tuftsins**.

Tuftsins Signaling Pathway

P-aminophenylacetyl-tuftsins, like native tuftsins, is recognized by the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells.[4][5] This interaction initiates a signaling cascade that proceeds through the canonical Transforming Growth Factor-beta (TGF- β) pathway.[4][5][6]



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Caption: Tuftsin signaling through the Neuropilin-1 and TGF- β pathway.

The binding of tuftsin to Nrp1 leads to the recruitment and activation of the TGF- β receptor complex.[4][5] The activated Type I TGF- β receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[7][8][9][10] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[7][8][9][10] This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in processes such as phagocytosis and the anti-inflammatory response.[7][8][10]

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